5-Formylnaphthalene-1-carbonitrile
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Overview
Description
5-Formylnaphthalene-1-carbonitrile is an organic compound with the molecular formula C12H7NO. It is a derivative of naphthalene, characterized by the presence of a formyl group (-CHO) at the 5-position and a cyano group (-CN) at the 1-position on the naphthalene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formylnaphthalene-1-carbonitrile typically involves the formylation of naphthalene derivatives. One common method is the Vilsmeier-Haack reaction, where naphthalene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group. The resulting intermediate is then subjected to cyanation to introduce the cyano group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Formylnaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the naphthalene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 5-Formylnaphthalene-1-carboxylic acid.
Reduction: 5-Formylnaphthalene-1-amine.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
5-Formylnaphthalene-1-carbonitrile is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: In the study of enzyme-catalyzed reactions involving formyl and cyano groups.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Formylnaphthalene-1-carbonitrile involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the cyano group can undergo nucleophilic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
Similar Compounds
5-Formylnaphthalene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a cyano group.
5-Formylnaphthalene-1-amine: Similar structure but with an amine group instead of a cyano group.
1-Naphthalenecarbonitrile: Lacks the formyl group, only has the cyano group at the 1-position.
Uniqueness
5-Formylnaphthalene-1-carbonitrile is unique due to the presence of both formyl and cyano groups on the naphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
5-formylnaphthalene-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO/c13-7-9-3-1-6-12-10(8-14)4-2-5-11(9)12/h1-6,8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POSKUVODWVNVBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)C#N)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608992 |
Source
|
Record name | 5-Formylnaphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157796-39-9 |
Source
|
Record name | 5-Formylnaphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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